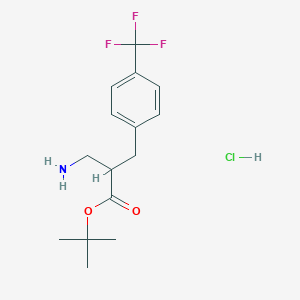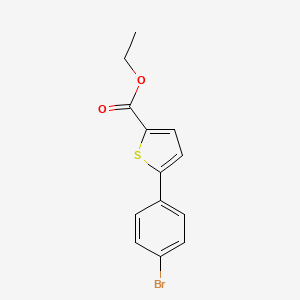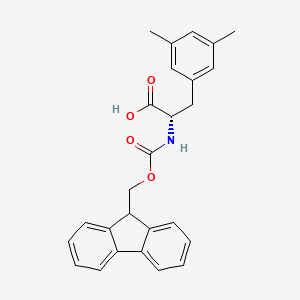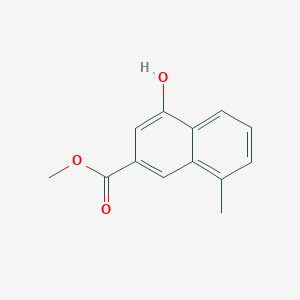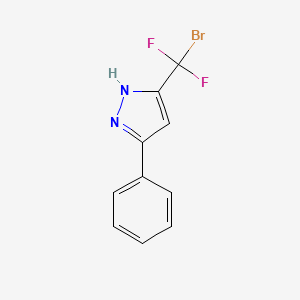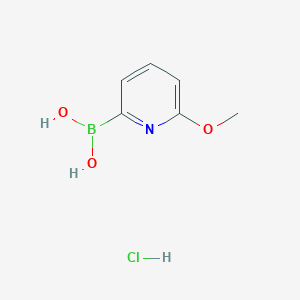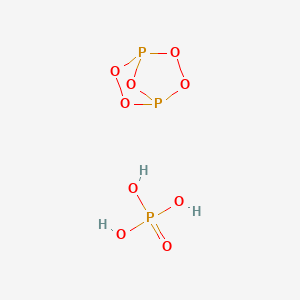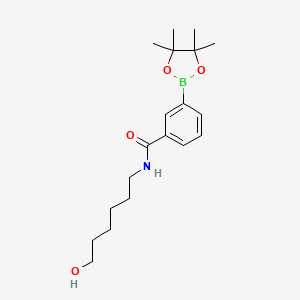
N-(6-Hydroxyhexyl)-3-aminocarbonylphenylboronic acid, pinacol ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(6-Hydroxyhexyl)-3-aminocarbonylphenylboronic acid, pinacol ester (HAPB-Pinacol) is an important organic compound that has a variety of uses in scientific research and laboratory experiments. HAPB-Pinacol is a boronic acid derivative that is a colorless solid at room temperature, with a molecular formula of C13H24BNO4. It is a non-toxic, non-volatile, and non-flammable compound that has been used in a variety of applications, including those related to organic synthesis, biochemistry, and chemical engineering.
科学研究应用
N-(6-Hydroxyhexyl)-3-aminocarbonylphenylboronic acid, pinacol ester has a variety of applications in scientific research and laboratory experiments. It has been used as a reagent in organic synthesis, as a catalyst in biochemistry, and as a ligand in chemical engineering. It has also been used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and fragrances. In addition, this compound has been used in the synthesis of a variety of other boronic acid derivatives, including those used in the synthesis of polymers and in the preparation of catalysts for the production of polymers.
作用机制
The mechanism of action of N-(6-Hydroxyhexyl)-3-aminocarbonylphenylboronic acid, pinacol ester is based on the formation of a boron-nitrogen bond. This bond is formed when the boronic acid reacts with the amine, forming a boron-nitrogen complex. This complex is then reacted with the alcohol, forming a boron-nitrogen-alcohol complex. This complex is then further reacted with the base, forming a boron-nitrogen-alcohol-base complex. This complex is then reacted with the amine, forming a boron-nitrogen-alcohol-base-amine complex. This complex is then further reacted with the alcohol, forming a boron-nitrogen-alcohol-base-amine-alcohol complex, which is the final product.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. It has also been shown to inhibit the activity of enzymes involved in the synthesis of fatty acids, cholesterol, and lipoproteins. In addition, this compound has been shown to inhibit the activity of enzymes involved in the synthesis of nucleic acids, and to inhibit the activity of enzymes involved in the metabolism of nucleic acids.
实验室实验的优点和局限性
N-(6-Hydroxyhexyl)-3-aminocarbonylphenylboronic acid, pinacol ester has a number of advantages and limitations when used in laboratory experiments. The major advantage of this compound is its low toxicity and non-volatility, which make it a safe and easy-to-use reagent. In addition, this compound is a non-flammable compound, which makes it suitable for use in laboratory experiments. However, this compound is not as effective as other boronic acid derivatives, such as pinacol esters, in the synthesis of polymers.
未来方向
For the use of N-(6-Hydroxyhexyl)-3-aminocarbonylphenylboronic acid, pinacol ester include its use in the synthesis of polymers and in the preparation of catalysts for the production of polymers. In addition, this compound could be used in the synthesis of pharmaceuticals and other bioactive compounds. Furthermore, this compound could be used in the synthesis of dyes, fragrances, and other organic compounds. Finally, this compound could be used in the synthesis of materials for use in biomedical applications, such as drug delivery systems and tissue engineering.
合成方法
N-(6-Hydroxyhexyl)-3-aminocarbonylphenylboronic acid, pinacol ester is synthesized by a process known as the Mitsunobu reaction, which involves the reaction of an amine and a boronic acid in the presence of a base and an alcohol. This reaction can be performed in a variety of solvents, including water, methanol, and ethanol. In the case of this compound, the reaction involves the reaction of 3-aminocarbonylphenylboronic acid and 6-hydroxyhexanol in the presence of a base such as pyridine and an alcohol such as methanol. The reaction is generally carried out at room temperature, and the product is isolated by filtration.
属性
IUPAC Name |
N-(6-hydroxyhexyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30BNO4/c1-18(2)19(3,4)25-20(24-18)16-11-9-10-15(14-16)17(23)21-12-7-5-6-8-13-22/h9-11,14,22H,5-8,12-13H2,1-4H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNIGBKVPDOKMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCCCCCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



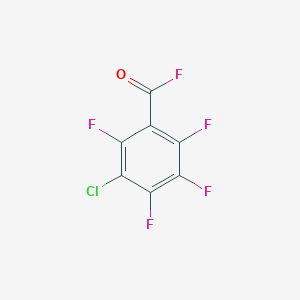
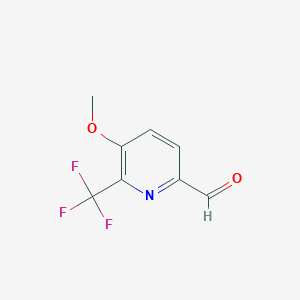

![Methyl 2-bromobenzo[d]thiazole-5-carboxylate, 95%](/img/structure/B6338862.png)
